molecular formula C17H19NO2 B1233654 2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol

2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol

Cat. No.: B1233654
M. Wt: 269.34 g/mol
InChI Key: YXWFEYDSRHCXBA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol is an olefinic compound.

Scientific Research Applications

1. Palladium-Induced Intramolecular Cyclization

The reaction of similar phenolic compounds with PdCl2 results in the formation of various products, including six-membered and five-membered products. This reaction demonstrates the potential of 2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol in facilitating complex organic reactions and synthesizing new compounds (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).

2. Azo Coupling Reactions

Compounds like this compound can undergo azo coupling reactions with aryl diazonium ions, leading to the formation of various derivatives. Such reactions are significant in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Iten & Eugster, 1978).

3. Anti-inflammatory Potential

Related phenylpropanoids and phytoquinoids demonstrate significant anti-inflammatory activity, indicating the potential of similar compounds in medical research, particularly in treating inflammation-related diseases (Matsui et al., 2007).

4. Oxidative Polymerization

Phenolic compounds similar to this compound have been utilized in oxidative polymerization processes, indicating their role in the synthesis of polymers with unique properties (Nishide, Minakata, Tsuchida, & Yamada, 1982).

5. Synthesis of Novel Compounds

The compound has been used in the synthesis of new organic materials, expanding the library of chemical entities for various applications, from material science to drug discovery (Micheletti, Telese, & Boga, 2020).

6. Laccase Oxidation Studies

The oxidation of phenolic azo dyes using laccase demonstrates the potential utility of similar phenolic compounds in biochemical and environmental applications (Chivukula & Renganathan, 1995).

7. Anti-inflammatory, Antioxidant, and Antimicrobial Agents

Related compounds have shown promising results in anti-inflammatory, antioxidant, and antimicrobial activities, suggesting the potential of this compound in therapeutic applications (Bandgar et al., 2009).

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-[(E)-1-(2,3-dimethoxyphenyl)but-1-en-2-yl]pyridine

InChI

InChI=1S/C17H19NO2/c1-4-13(14-8-10-18-11-9-14)12-15-6-5-7-16(19-2)17(15)20-3/h5-12H,4H2,1-3H3/b13-12+

InChI Key

YXWFEYDSRHCXBA-OUKQBFOZSA-N

Isomeric SMILES

CC/C(=C\C1=C(C(=CC=C1)OC)OC)/C2=CC=NC=C2

SMILES

CCC(=CC1=C(C(=CC=C1)OC)OC)C2=CC=NC=C2

Canonical SMILES

CCC(=CC1=C(C(=CC=C1)OC)OC)C2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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